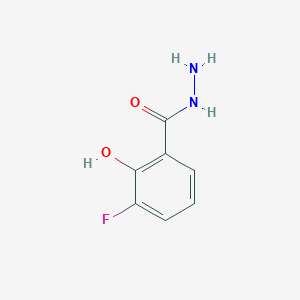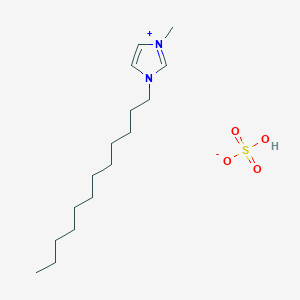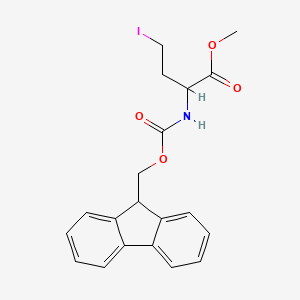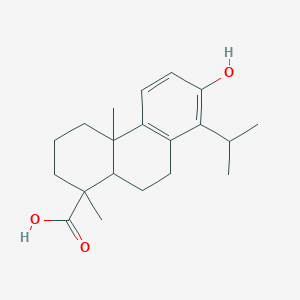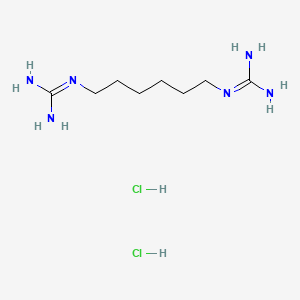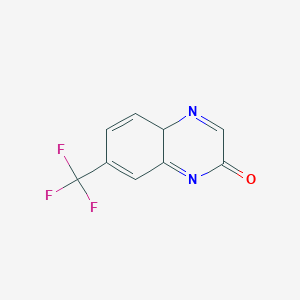
7-(trifluoromethyl)-4aH-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-4aH-quinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with a trifluoromethyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic trifluoromethylation using reagents such as Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source . Another approach involves the radical trifluoromethylation using photoredox catalysis .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow strategies to ensure high yield and purity. The use of cesium fluoride as the primary fluorine source has been reported to facilitate the rapid generation of trifluoromethyl anions .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(trifluoromethyl)-4aH-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an antituberculosis agent. Some derivatives have shown promising results in inhibiting Mycobacterium smegmatis .
Industry: The compound is also explored for its applications in the agrochemical industry, where it can be used to develop new pesticides and herbicides due to its stability and bioactivity .
Mecanismo De Acción
The mechanism of action of 7-(trifluoromethyl)-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity in chemical reactions.
Trifluoromethyl quinolines: These compounds also feature a trifluoromethyl group and are investigated for their antimicrobial properties.
Uniqueness: 7-(Trifluoromethyl)-4aH-quinoxalin-2-one is unique due to its specific quinoxaline core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H |
Clave InChI |
ACWHJHDGDDVBPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


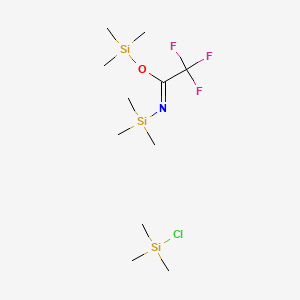
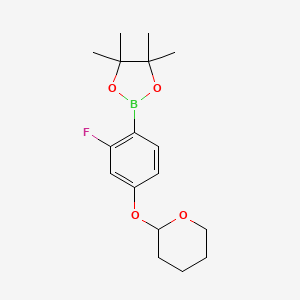

![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
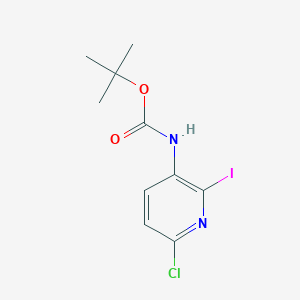
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
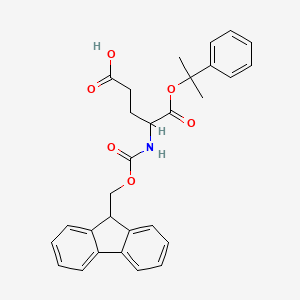
![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
